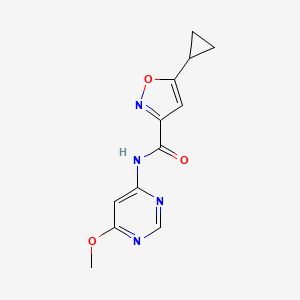

5-cyclopropyl-N-(6-methoxypyrimidin-4-yl)isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of isoxazole derivatives can involve cycloaddition reactions, as seen in the first paper where a carbethoxyformonitrile oxide undergoes cycloaddition with a pyrrolidino-butenamide to form a 3-carboxyisoxazole compound . Similarly, the second paper describes a formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines catalyzed by AgNTf2, leading to functionalized pyrrole-3-carboxamide derivatives . These methods suggest that the synthesis of 5-cyclopropyl-N-(6-methoxypyrimidin-4-yl)isoxazole-3-carboxamide might also involve cycloaddition or similar strategies.

Molecular Structure Analysis

The third paper provides a detailed analysis of the crystal structure of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, using various spectroscopic and crystallographic techniques . Although the compound is not the same, the methods described could be applicable for analyzing the molecular structure of 5-cyclopropyl-N-(6-methoxypyrimidin-4-yl)isoxazole-3-carboxamide, including the use of NMR, MS, FT-IR, and crystallography.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound 5-cyclopropyl-N-(6-methoxypyrimidin-4-yl)isoxazole-3-carboxamide. However, the first paper mentions that the synthesized isoxazole compound is metabolized in rats to yield an anti-inflammatory agent , while the second paper discusses the generation of an α-imino silver carbene intermediate in the cycloaddition reaction . These insights could be relevant when considering the reactivity and potential metabolism of the compound .

Physical and Chemical Properties Analysis

The third paper's detailed characterization of a related compound provides insights into the physical and chemical properties that could be expected for 5-cyclopropyl-N-(6-methoxypyrimidin-4-yl)isoxazole-3-carboxamide . Techniques such as DFT calculations, HOMO-LUMO energy gap analysis, and molecular electrostatic potential mapping are useful for predicting the stability and reactivity of the compound. The thermodynamic properties discussed in the paper could also be relevant for understanding the behavior of the compound under different conditions.

Zukünftige Richtungen

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Wirkmechanismus

Target of Action

The compound “5-cyclopropyl-N-(6-methoxypyrimidin-4-yl)-1,2-oxazole-3-carboxamide” belongs to the class of isoxazoles and pyrimidines. Isoxazoles are known to exhibit a wide range of biological activities including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . Pyrimidines are key components of nucleic acids and are known to interact with various enzymes involved in nucleic acid synthesis.

Mode of Action

The exact nature of these interactions would depend on the specific substitutions on the isoxazole ring .

Eigenschaften

IUPAC Name |

5-cyclopropyl-N-(6-methoxypyrimidin-4-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c1-18-11-5-10(13-6-14-11)15-12(17)8-4-9(19-16-8)7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZUBXDHKIDKHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NC(=O)C2=NOC(=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2543798.png)

![2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride](/img/structure/B2543800.png)

![N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2543803.png)

![4-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2543810.png)

![3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2543813.png)

![2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole](/img/structure/B2543815.png)

![3-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate](/img/structure/B2543819.png)